Cas no 2270911-67-4 (3(2H)-Pyridazinone, 6-chloro-2-methyl-4-phenyl-)

3(2H)-Pyridazinone, 6-chloro-2-methyl-4-phenyl- 化学的及び物理的性質
名前と識別子
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- 3(2H)-Pyridazinone, 6-chloro-2-methyl-4-phenyl-
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- MDL: MFCD31700287
- インチ: 1S/C11H9ClN2O/c1-14-11(15)9(7-10(12)13-14)8-5-3-2-4-6-8/h2-7H,1H3
- InChIKey: POYGXCOAJCOHNA-UHFFFAOYSA-N
- ほほえんだ: C1(=O)N(C)N=C(Cl)C=C1C1=CC=CC=C1
3(2H)-Pyridazinone, 6-chloro-2-methyl-4-phenyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 190729-2.500g |
6-Chloro-2-methyl-4-phenyl-2H-pyridazin-3-one, 95% |
2270911-67-4 | 95% | 2.500g |
$1980.00 | 2023-09-07 |
3(2H)-Pyridazinone, 6-chloro-2-methyl-4-phenyl- 関連文献
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3(2H)-Pyridazinone, 6-chloro-2-methyl-4-phenyl-に関する追加情報
3(2H)-Pyridazinone, 6-chloro-2-methyl-4-phenyl-
The compound 3(2H)-Pyridazinone, 6-chloro-2-methyl-4-phenyl- (CAS No. 2270911-67-4) is a heterocyclic aromatic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the pyridazinone family, which is a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms and a ketone group. The presence of chlorine and methyl substituents at specific positions on the ring imparts unique electronic and structural properties to this compound, making it a subject of interest in contemporary research.
Recent studies have highlighted the importance of pyridazinones in drug discovery, particularly in the development of anti-inflammatory, antiviral, and anticancer agents. The 6-chloro substitution in this compound is known to enhance its stability and bioavailability, while the 4-phenyl group contributes to its lipophilicity, which is crucial for membrane permeability in biological systems. These properties make 3(2H)-Pyridazinone, 6-chloro-2-methyl-4-phenyl- a promising candidate for further exploration in medicinal chemistry.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyridazine ring. The introduction of substituents such as chlorine and methyl groups requires precise control over reaction conditions to ensure high yields and purity. Researchers have recently developed more efficient synthetic routes using microwave-assisted synthesis and catalytic methods, which have significantly improved the scalability of this process.
In terms of applications, 3(2H)-Pyridazinone, 6-chloro-2-methyl-4-phenyl- has shown potential as a building block for constructing bioactive molecules. Its ability to form hydrogen bonds due to the pyridazinone ring makes it an ideal component for designing drugs targeting specific protein-protein interactions. Additionally, its structural versatility allows for further functionalization, enabling the creation of derivatives with enhanced pharmacokinetic profiles.
Recent advancements in computational chemistry have also played a pivotal role in understanding the electronic properties of this compound. Quantum mechanical calculations have revealed that the pyridazinone core exhibits significant conjugation effects, which influence its reactivity and selectivity in various chemical reactions. These insights are invaluable for guiding future research aimed at optimizing its use in industrial and therapeutic settings.
In conclusion, 3(2H)-Pyridazinone, 6-chloro-2-methyl-4-phenyl- (CAS No. 2270911-67-4) stands out as a versatile and intriguing compound with vast potential across multiple disciplines. Its unique structure, combined with recent breakthroughs in synthesis and computational modeling, positions it as a key player in advancing modern chemical science.
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